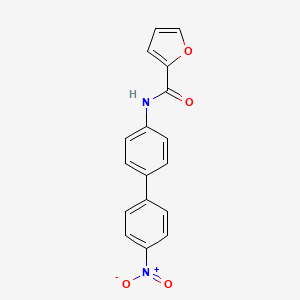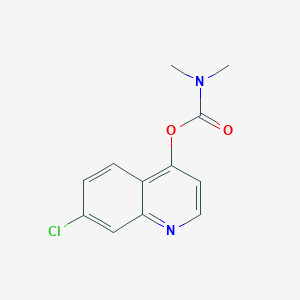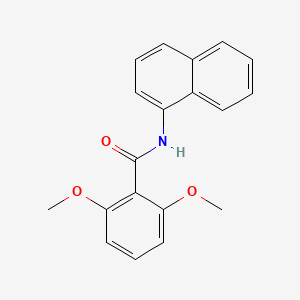![molecular formula C17H15N3O2S B5635620 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5635620.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazole derivatives generally involves the reaction of suitable precursors under controlled conditions. For example, 1,5-Bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, a compound with a somewhat similar structure, was synthesized through the reaction of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone (Mao-Jing Wu, 2013). Another example includes the synthesis of N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide by reacting [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amine with 3,5-dimethylbenzoic acid (Rong Wan et al., 2006).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives often features significant interactions that contribute to their stability and biological activity. For instance, the crystal structure analysis of similar thiadiazole compounds reveals intermolecular hydrogen bonds and π-π stacking interactions, which help stabilize the molecule and potentially influence its biological activities (Mao-Jing Wu, 2013).
Chemical Reactions and Properties
Thiadiazole derivatives participate in various chemical reactions, demonstrating a range of properties such as fungicidal activity. The interactions and functional groups present in these molecules contribute to their chemical behavior and potential applications in different fields (Mao-Jing Wu, 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-11-15-19-20-17(23-15)18-16(21)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDJEBVQGUWYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-{3-[1-(1,3-thiazol-2-ylmethyl)piperidin-4-yl]propanoyl}piperazine](/img/structure/B5635539.png)
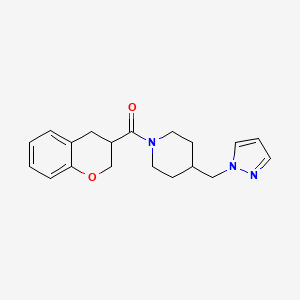

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-4-chlorobenzamide](/img/structure/B5635555.png)
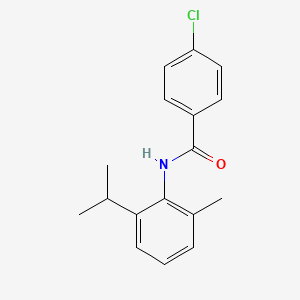
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B5635580.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5635586.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-ethoxyphenoxy)acetamide](/img/structure/B5635592.png)
![N-(2,5-dichlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5635594.png)

![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5635609.png)
